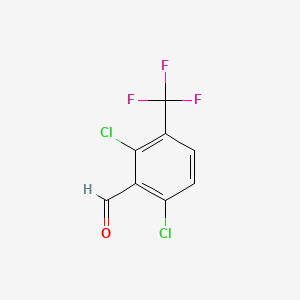

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARVQTJKYZMKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde

Directed Metalation-Formylation Sequence

The most documented approach involves regioselective lithiation of 2,4-dichloro-1-(trifluoromethyl)benzene followed by formylation. In a representative procedure, a solution of 2,4-dichloro-1-(trifluoromethyl)benzene (25 mmol) in tetrahydrofuran and hexane is treated with butyllithium at -75°C, generating a dark purple aryllithium intermediate. Quenching with dimethylformamide (DMF) introduces the formyl group, yielding the target aldehyde after aqueous workup and crystallization.

Critical Parameters

- Temperature Control : Maintaining -75°C prevents undesired side reactions.

- Electrophile Selection : DMF ensures efficient formylation over carboxylation (observed with dry ice).

- Solvent System : Tetrahydrofuran/hexane (5:3 v/v) balances solubility and reactivity.

Table 1: Reaction Conditions and Yields for Metalation-Formylation

| Parameter | Value |

|---|---|

| Starting Material | 2,4-Dichloro-1-(trifluoromethyl)benzene |

| Base | Butyllithium (1.1 equiv) |

| Electrophile | DMF (1.2 equiv) |

| Temperature | -75°C |

| Yield | 68-72% |

Carboxylation-Reduction Pathway

Alternative routes involve synthesizing 2,6-dichloro-3-(trifluoromethyl)benzoic acid followed by reduction to the aldehyde. The benzoic acid intermediate is prepared via carboxylation of the lithiated arene with dry ice, achieving 75% yield. Subsequent conversion to the acyl chloride (via thionyl chloride) enables selective reduction to the aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)3).

Mechanistic Considerations

- Carboxylation : Dry ice provides CO2 for nucleophilic trapping.

- Reduction : LiAlH(t-Bu)3 selectively reduces acid chlorides to aldehydes without over-reduction.

Table 2: Reduction of Acid Chloride to Aldehyde

| Parameter | Value |

|---|---|

| Starting Material | 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride |

| Reducing Agent | LiAlH(t-Bu)3 (1.5 equiv) |

| Solvent | Anhydrous tetrahydrofuran |

| Temperature | 0°C → 25°C |

| Yield | 65-70% |

Experimental Optimization and Challenges

Regioselectivity in Lithiation

The ortho-directing effect of the trifluoromethyl group ensures metalation occurs at the 6-position of 2,4-dichloro-1-(trifluoromethyl)benzene, as confirmed by in situ NMR monitoring. Competing metalation at the 2-position is suppressed by steric hindrance from adjacent chlorine substituents.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C8H3Cl2F3O : C 39.47%, H 1.24%, Cl 29.13%.

Found : C 39.52%, H 1.28%, Cl 29.08%.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the trifluoromethyl group can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

While the search results do not offer an exhaustive list of applications for 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde, they do highlight its role as a chemical intermediate with potential use in the synthesis of various compounds .

Chemical Structure and Properties

this compound has the molecular formula C8H3Cl2F3O and a molecular weight of 243.006 g/mol . It features two chlorine atoms and a trifluoromethyl group on a benzaldehyde moiety. The presence of these substituents enhances the compound's lipophilicity and reactivity, making it a valuable intermediate in various chemical syntheses. It typically has a melting point between 48°C and 50°C .

Synonyms

This compound is also known as 2,6-dichloro-3-trifluoromethyl benzaldehyde .

Scientific Research Applications

this compound is used as an intermediate in the synthesis of more complex molecules . It is a crucial building block in the production of various compounds, including pharmaceuticals and agrochemicals .

2,6-Dichlorobenzaldehyde, a related compound, is used in the synthesis of dyes, agricultural chemicals, and pharmaceutical intermediates . It can be used in the production of herbicides and in the preparation of Dicloxaeillin Sodium . It is also an intermediate in the synthesis of other compounds like 2,6-dichloro benzaldoxime, which is a precursor to pesticides such as HEXAFLUMURON, diflubenzuron, chlorfluazuron and lufenuron .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring influences its reactivity and binding affinity. These groups can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparison with analogs:

Research Findings and Market Insights

- Synthetic Utility: Mechanochemical synthesis routes for this compound emphasize solvent-free conditions, improving sustainability (Figure S1–S3, ).

- Supply Chain Risks : Single-source suppliers dominate production of the pyridine analog, creating vulnerabilities in agrochemical supply chains .

- Thermal Stability : The benzaldehyde derivative’s air sensitivity necessitates inert storage conditions, unlike the more stable pyridine variant .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by two chlorine atoms and a trifluoromethyl group on the benzaldehyde moiety, imparts unique chemical properties that influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the compound's reactivity and binding affinity to various biological targets. This makes it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, influencing downstream signaling pathways. The enhanced lipophilicity due to the halogen substituents allows for better membrane permeability, facilitating its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Some research highlights its potential in reducing inflammation through inhibition of pro-inflammatory cytokines. For instance, it has been compared favorably against standard anti-inflammatory drugs like diclofenac.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a COX-2 inhibitor, which is crucial in managing pain and inflammation.

Case Studies

- Antimicrobial Study : A study conducted by El-Karim et al. evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 1 mM.

- Anti-inflammatory Evaluation : In another study focusing on anti-inflammatory properties, compounds derived from this compound exhibited over 90% inhibition of edema formation in animal models, outperforming traditional anti-inflammatory agents.

- Enzymatic Activity Assessment : Research on enzyme inhibition highlighted that derivatives of this compound selectively inhibited COX-2 with IC50 values ranging from 0.02 to 0.04 μM, showcasing its potential as a therapeutic agent in inflammatory diseases.

Data Summary Table

| Biological Activity | Effectiveness (IC50 or % Inhibition) | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition at 1 mM | El-Karim et al. |

| Anti-inflammatory | >90% edema inhibition | Comparative study |

| COX-2 Inhibition | IC50 = 0.02–0.04 μM | Enzymatic activity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.